molecular formula C13H12O4 B12913870 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one

3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one

Cat. No.: B12913870
M. Wt: 232.23 g/mol
InChI Key: RSRJFLATPOURPB-POHAHGRESA-N
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Description

3-(3-Acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is a dihydrofuran-2-one derivative featuring a benzylidene substituent at position 3. The benzylidene group is substituted with an acetyl (-COCH₃) group at position 3 and a hydroxyl (-OH) group at position 4 of the aromatic ring. This compound’s structure combines electron-withdrawing (acetyl) and electron-donating (hydroxyl) groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(3Z)-3-[(3-acetyl-4-hydroxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C13H12O4/c1-8(14)11-7-9(2-3-12(11)15)6-10-4-5-17-13(10)16/h2-3,6-7,15H,4-5H2,1H3/b10-6-

InChI Key

RSRJFLATPOURPB-POHAHGRESA-N

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)/C=C\2/CCOC2=O)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C=C2CCOC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 4-hydroxy-3-acetylbenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(3-formyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one.

    Reduction: 3-(3-acetyl-4-hydroxybenzyl)dihydrofuran-2(3H)-one.

    Substitution: 3-(3-substituted-4-hydroxybenzylidene)dihydrofuran-2(3H)-one.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research has indicated that 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, making it a candidate for further development in antioxidant therapies .

Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Its efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa suggests potential applications in treating infections and developing new antimicrobial agents . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. This characteristic is particularly relevant for the development of treatments for inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is needed to elucidate the specific pathways through which this compound exerts its effects .

Materials Science Applications

Polymer Chemistry
The compound serves as an important intermediate in the synthesis of various polymeric materials. Its unique structural features allow it to participate in polymerization reactions, leading to the formation of novel materials with desirable mechanical and thermal properties. This application is particularly relevant in developing high-performance plastics and coatings .

Dyes and Pigments
Due to its chromophoric properties, this compound can be used as a dye or pigment in various applications, including textiles and plastics. Its stability and vibrant color make it suitable for use in products requiring long-lasting coloration .

Agrochemical Applications

Pesticide Development
The compound's biological activity extends to agrochemicals, where it may be utilized in developing new pesticides or herbicides. Its effectiveness against certain plant pathogens suggests a role in crop protection strategies, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Case Studies

Study Findings Application
K. Madhavi et al., 2016Demonstrated antioxidant and antimicrobial propertiesPotential therapeutic agent for infections and oxidative stress-related diseases
RSC Advances StudyEvaluated polymerization potentialDevelopment of high-performance materials
Agrochemical ResearchEfficacy against plant pathogensDevelopment of eco-friendly pesticides

Mechanism of Action

The mechanism by which 3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exerts its effects is primarily through its interaction with biological molecules. The hydroxy and acetyl groups can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The benzylidene group can also interact with hydrophobic pockets in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural features and properties of the target compound and its analogs:

Compound Name Substituents on Benzylidene/Aryl Group Molecular Formula Key Properties/Bioactivity References
Target Compound 3-acetyl, 4-hydroxy C₁₃H₁₂O₄ Polar substituents; potential H-bonding -
(E)-3-(3-Methoxybenzylidene)benzofuran-2(3H)-one 3-methoxy C₁₆H₁₂O₃ Monoclinic crystal structure; pharmacological interest
(3R,4R)-3-(3′′,4′′-Dimethoxybenzyl)-4-(3′,4′,5′-Trimethoxybenzyl)dihydrofuran-2(3H)-one (1ac) Dual benzyl groups with methoxy substituents C₂₃H₂₈O₇ Antiproliferative (Jurkat T-leukemia cells)
3-Aminodihydrofuran-2(3H)-one Amino (-NH₂) C₄H₇NO₂ OSHA-regulated safety profile
(3E)-3-(1,3-Benzodioxol-5-ylmethylidene)dihydrofuran-2(3H)-one Benzodioxole C₁₂H₁₀O₄ High molecular symmetry; supplier data available
3-(1-Hydroxyethyl)-4-methyldihydrofuran-2(3H)-one 1-hydroxyethyl, 4-methyl C₇H₁₀O₃ Antimicrobial (S. aureus, E. coli)
Key Observations:
  • The hydroxyl group enables hydrogen bonding, which may influence crystal packing (as seen in benzofuran analogs with monoclinic structures) .
  • Bioactivity Trends : Methoxy-substituted analogs (e.g., 1ac) exhibit antiproliferative activity, while simpler lactones with hydroxyethyl groups (e.g., compound 2 in ) show antimicrobial effects. The target compound’s bioactivity remains uncharacterized but could be inferred to depend on its unique substitution pattern .

Biological Activity

3-(3-acetyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
LogP0.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Antioxidant Activity

Research indicates that derivatives of dihydrofuran-2-one, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Studies reveal that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Analgesic Properties

In vivo studies have demonstrated that derivatives of dihydrofuran-2-one possess analgesic activity comparable to standard analgesics like morphine. For instance, in tests involving hot plate and writhing models, certain derivatives exhibited effective pain relief, suggesting that this compound may also contribute to analgesic effects .

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of similar compounds found that those with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the acetyl group in this compound likely contributes to its effectiveness in reducing oxidative stress markers in cellular models.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound demonstrated significant antimicrobial action against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of dihydrofuran derivatives. It was found that modifications to the hydroxyl and acetyl groups significantly impact biological activity. For example:

  • Hydroxyl Group Positioning : The positioning of hydroxyl groups affects the compound's ability to donate hydrogen bonds, enhancing its interaction with biological targets.
  • Acetyl Group Influence : The acetyl group has been linked to increased lipophilicity, which may enhance cellular uptake and bioavailability.

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